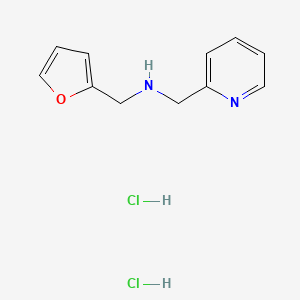

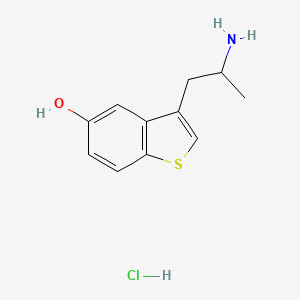

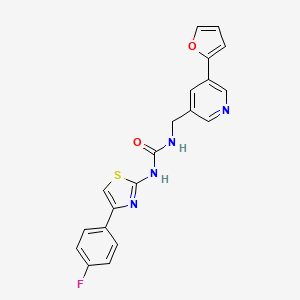

3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This usually includes the compound’s systematic name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .Scientific Research Applications

Antitumor Activity

Benzothiazoles in Antitumor Therapy : Benzothiazoles, including compounds related to 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride, have shown potent and selective antitumor activity against various cancer cell lines, such as breast, ovarian, colon, and renal cancers. The mechanism of action is suspected to involve drug uptake and biotransformation, with differential metabolism likely underpinning their selective profile of anticancer activity (Chua et al., 1999).

Synthesis and Evaluation of Novel Antitumor Derivatives : Novel derivatives of benzothiazoles have been synthesized and evaluated for their antitumor properties, showing inhibition of cancer cell lines. The modification of the benzothiazole nucleus and the introduction of various substituents have been key to enhancing antitumor properties (Bradshaw et al., 2002).

Photophysical Studies

- Synthesis and Characterization of NIR Probes : Benzothiazoles and benzofurans have been synthesized and characterized for their photophysical properties. These compounds, including variants of 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride, show promise in near-infrared (NIR) applications and have high resistance to photobleaching, making them suitable for biological imaging applications (Raju et al., 2016).

Antimicrobial Activity

- Antimicrobial Effects of Benzothiazole Derivatives : Some benzothiazole derivatives demonstrate significant antimicrobial activity. The synthesis and evaluation of various derivatives have shown their potential in combating bacterial and fungal infections (Patel & Agravat, 2007).

pH Sensing Applications

- Benzothiazole-Based pH Sensors : Benzothiazole-based compounds have been developed as ratiometric fluorescent chemosensors for pH detection. These sensors are highly sensitive to physiological pH changes, making them suitable for biological and environmental applications (Li et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride are likely to be the monoamine transporters, specifically the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

This compound acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), blocking the reuptake of these monoamine neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced neuronal signaling . In addition to its reuptake inhibition properties, it is also a releasing agent of these neurotransmitters .

Biochemical Pathways

The compound’s action on monoamine transporters affects several biochemical pathways. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it impacts the serotonergic, noradrenergic, and dopaminergic pathways respectively . The downstream effects include modulation of mood, cognition, reward, learning, and memory.

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and duration of action.

Result of Action

The result of the compound’s action is an enhancement of monoaminergic neurotransmission, leading to various physiological and psychological effects. Given its mechanism of action, it may potentially have psychoactive properties . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-aminopropyl)-1-benzothiophen-5-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS.ClH/c1-7(12)4-8-6-14-11-3-2-9(13)5-10(8)11;/h2-3,5-7,13H,4,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRPLBPOQUCLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=C1C=C(C=C2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2862902.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2862909.png)

![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2862916.png)